2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, commonly referred to as GSK′963, is a small molecule classified as a RIPK1 kinase inhibitor. [, , ] This compound plays a crucial role in scientific research, particularly in investigating the therapeutic potential of RIPK1 inhibition in various disease models. [, , ] GSK′963 demonstrates high specificity for RIPK1, distinguishing it from other similar inhibitors like GSK2606414 and GSK2656157. []
GSK963 is a chemical compound recognized for its potent and selective inhibition of receptor interacting protein kinase 1 (RIPK1). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory diseases and necroptosis. The development of GSK963 has been driven by its favorable pharmacological properties, including high affinity and selectivity for its target, making it a candidate for further research and clinical evaluation.
GSK963 was developed by GlaxoSmithKline as part of a broader initiative to discover effective inhibitors of RIPK1, which plays a crucial role in various cellular processes, including necroptosis. The compound's synthesis and evaluation have been documented in several scientific publications, highlighting its biochemical properties and potential applications in medical research .
The synthesis of GSK963 involves several organic chemistry techniques aimed at constructing its unique molecular framework. Key methods include:
The synthesis typically includes:
The molecular structure of GSK963 can be described as follows:
Crystallographic data and computational modeling suggest that GSK963 has a favorable lipophilicity (clogP = 2.7), which is indicative of good brain permeability—a critical factor for central nervous system applications .
GSK963 undergoes various chemical reactions that are crucial for its function as a kinase inhibitor:
The interactions between GSK963 and RIPK1 involve competitive inhibition where the compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. This mechanism is critical in regulating necroptosis and inflammatory responses within cells .
The mechanism of action for GSK963 primarily involves:
Studies indicate that the inhibition by GSK963 leads to reduced necroptosis in cellular models, supporting its potential use in treating diseases characterized by excessive inflammation or cell death .
GSK963 holds promise for various scientific uses:
Receptor-interacting protein kinase 1 (RIPK1/RIP1) is a serine/threonine kinase that functions as a critical signaling node in regulating cell survival, inflammation, and programmed cell death pathways. Its kinase activity drives necroptosis—a form of programmed necrosis characterized by plasma membrane rupture and release of damage-associated molecular patterns (DAMPs), which propagate inflammatory responses. RIP1 mediates signaling downstream of tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and other death receptors. Upon TNFα binding, RIP1 is recruited to Complex I, where it undergoes K63-linked ubiquitination by cIAP1/2 and LUBAC, activating NF-κB and MAPK pathways for cell survival [2] [9]. When deubiquitinated (e.g., by CYLD), RIP1 forms Complex IIb (necrosome) with RIPK3 and MLKL. This cascade culminates in MLKL oligomerization, membrane translocation, and necrotic cell death [3] [9]. RIP1 autophosphorylation at Ser166 (human)/Ser161 (mouse) is a key activation marker and driver of necroptosis [1] [7]. Dysregulated RIP1 activity is implicated in neurodegenerative diseases, inflammatory bowel disease, and systemic inflammatory response syndrome (SIRS) [1] [8].
GSK'963 emerged from a high-throughput screen of GlaxoSmithKline’s compound library (~2 million compounds) using an ADP-Glo biochemical assay to identify RIP1 inhibitors. A racemic lead was separated into enantiomers, revealing the (S)-enantiomer (GSK'963) as the active form, while its mirror image (GSK'962) was inactive [1]. GSK'963 demonstrated exceptional potency in biochemical assays, inhibiting RIP1 kinase activity with an IC₅₀ of 8 nM (standard fit) or 0.8 nM (tight-binding fit)—a >200-fold improvement over Necrostatin-1 (Nec-1, IC₅₀ = 1 μM) [1]. Cellular assays confirmed nano-molar efficacy:
Table 1: Comparative Potency of RIP1 Inhibitors
Inhibitor | Biochemical IC₅₀ (RIP1) | Cellular IC₅₀ (U937/L929) | Selectivity (Kinases) |
---|---|---|---|
GSK'963 | 0.8–8 nM | 1–4 nM | >10,000-fold (339 kinases) |
Nec-1 (Necrostatin-1) | 1,000 nM | 1,000–2,000 nM | Moderate (IDO off-target) |
Nec-1s | ~200 nM | ~200 nM | Improved (no IDO activity) |
In vivo, GSK'963 (2 mg/kg, intraperitoneal) provided complete protection against hypothermia in a murine TNFα-induced sterile shock model, outperforming Nec-1 at matched doses [1]. Its pharmacokinetic profile showed lower exposure than Nec-1 but sustained blood concentrations above the 90% inhibitory level [1].
GSK'963 ((S)-2,2-dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one) is chemically distinct from first-generation RIP1 inhibitors. Unlike the hydantoin-based Nec-1 and Nec-1s, GSK'963 features a chiral dihydropyrazolone core linked to a dimethylpropanone group. This structure confers three key advantages:
Table 2: Structural and Functional Comparison of RIP1 Inhibitors
Property | GSK'963 | Nec-1 | Nec-1s |
---|---|---|---|
Chemical Class | Chiral dihydropyrazolone | Hydantoin | 7-Chloroindole hydantoin |
Binding Mode | Type III allosteric | Type III allosteric | Type III allosteric |
RIP1 Biochemical IC₅₀ | 0.8–8 nM | ~1,000 nM | ~200 nM |
IDO Inhibition | No | Yes (IC₅₀ = ~5 µM) | No |
Key Structural Feature | (S)-enantiomer specificity | 3-Methyl group | 7-Chloro substitution |
Mechanistically, GSK'963 stabilizes RIP1 in an inactive "DLG-out" conformation by occupying a hydrophobic pocket adjacent to the ATP-binding site. This prevents autophosphorylation at Ser166 and subsequent RIP3 recruitment [1] [4] [6]. Unlike type II inhibitors (e.g., PK68), which target the DLG-out conformation via the ATP pocket, GSK'963 acts purely allosterically [6]. Its unique chemotype avoids limitations of earlier inhibitors, such as Nec-1’s metabolic instability and species-dependent efficacy in BOA-class inhibitors [5].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7